2-Methyl-1,3-benzodioxole-2-acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSSMZKVMEGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196169 | |
| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-72-2 | |
| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Oxidation Pathways
The foundational approach to synthesizing 2-methyl-1,3-benzodioxole-2-acetic acid involves nitration followed by oxidation. In one protocol, nitration of the 1,3-benzodioxole scaffold is achieved using nitric acid in acetic acid, selectively targeting the 5-position of the aromatic ring . This step is critical for introducing reactivity at specific sites, enabling subsequent functionalization. The nitro intermediate is then oxidized in a biphasic system (water-benzene) using potassium permanganate and a phase transfer catalyst (benzyldimethyltetradecylammonium chloride dihydrate), yielding the carboxylic acid derivative with 60% efficiency .
Key variables influencing this route include:
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Solvent polarity : Acetic acid enhances nitration selectivity by stabilizing the nitronium ion.
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Catalyst loading : Phase transfer catalysts improve interfacial reactivity, reducing reaction time.
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Temperature control : Oxidation at 60–70°C minimizes side reactions such as over-oxidation to carbon dioxide .
Condensation with Amino Acid Derivatives
A second methodology employs condensation reactions between (6-nitro-benzo dioxol-5-yl)acetic acid and protected amino acids. Using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents, researchers have synthesized aminoacyl derivatives of 2-methyl-1,3-benzodioxole-2-acetic acid . For instance, glycine methyl ester and tyrosinamide (with 2,6-dichlorobenzyl protection) react under mild conditions (0–5°C, anhydrous DMF), achieving 70–85% yields .
Mechanistic insight : The DCC/HOBt system activates the carboxylic acid moiety, forming an active ester intermediate that undergoes nucleophilic attack by the amino group. Steric hindrance from the benzodioxole methyl group necessitates prolonged reaction times (24–48 hours) for complete conversion .
Palladium-Catalyzed Cross-Coupling Reactions
Recent innovations leverage palladium catalysis to introduce the acetic acid side chain. A modified Suzuki-Miyaura coupling protocol uses 5-(azidomethyl)-6-bromobenzo[d] dioxole and boronic acid derivatives under PdCl₂(PPh₃)₂ catalysis . For example, coupling with a tert-butyl-protected acetic acid boronate in dioxane at 110°C produces the target compound in 89% yield after deprotection .
Optimization parameters :
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Ligand selection : Triphenylphosphine (PPh₃) enhances catalytic activity by stabilizing Pd(0) intermediates.
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Solvent effects : Polar aprotic solvents like dioxane improve boronic acid solubility and reaction homogeneity .
Solid Acid-Catalyzed Cyclization
Patent literature discloses a solvent-free cyclization method using Montmorillonite K10, a layered silicate mineral . Heating 2,3-dihydroxy-4-methoxyacetophenone with tetrahydrothiopyran-4-one at 140–150°C in toluene induces spirocyclization, forming the benzodioxole core. Subsequent oxidation with peracetic acid introduces the acetic acid group, achieving an overall yield of 68% .
Advantages :
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Reduced waste : Montmorillonite K10 is reusable for up to five cycles without significant activity loss.
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Regioselectivity : The mineral’s Brønsted acid sites direct cyclization to the 2-position, avoiding isomer formation .
Oxidative Functionalization of Methyl Precursors
A less conventional route involves the oxidation of 2-methyl-1,3-benzodioxole derivatives. Treatment with sodium hypochlorite in acetic acid converts the methyl group to a carboxylic acid via a ketone intermediate. This method, while straightforward, suffers from moderate yields (45–55%) due to competing side reactions such as ring-opening oxidation .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nitration/Oxidation | 60 | High regioselectivity | Multi-step, moderate yield |
| Amino Acid Condensation | 85 | Mild conditions, scalable | Requires expensive coupling agents |
| Suzuki Coupling | 89 | High yield, versatile | Palladium cost, oxygen-sensitive |
| Solid Acid Cyclization | 68 | Solvent-free, reusable catalyst | High temperature required |
| Methyl Oxidation | 55 | Simple starting materials | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, where the benzodioxole ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzodioxole-2-acetic acid, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a precursor for the synthesis of bioactive compounds, including plant growth regulators.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- involves its interaction with specific molecular targets. For instance, it acts as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medicinal chemistry, it inhibits cyclooxygenase enzymes, reducing inflammation and exhibiting cytotoxic effects against cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-methyl-1,3-benzodioxole-2-acetic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Table 1: Structural Comparison
Table 2: Physicochemical Properties
*Estimated based on benzodioxole analogs. †Predicted due to electron-donating dioxole ring.
Key Research Findings
Electronic Effects : The 1,3-benzodioxole core’s electron-rich nature enhances the acetic acid group’s acidity compared to benzoxazole and benzothiazole derivatives, where electron-withdrawing heteroatoms lower pKa .
Metabolic Stability : Ester derivatives (e.g., dioxolane in ) show increased lipophilicity and slower hydrolysis than free acids, suggesting better bioavailability for prodrug designs.
Biological Activity
2-Methyl-1,3-benzodioxole-2-acetic acid (MDBA) is a compound of significant interest due to its biological activity, particularly in plant growth regulation and potential therapeutic applications. This article explores its mechanism of action, biochemical properties, and various biological effects, supported by relevant research findings and data.
MDBA primarily functions as an auxin receptor agonist , specifically targeting the Transport Inhibitor Response 1 (TIR1) receptor. Upon binding to TIR1, MDBA mimics the action of natural auxins, leading to a transcriptional response that promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
- Auxin Signaling Pathway : MDBA activates the auxin signaling pathway by enhancing the transcriptional activity of auxin response reporters (e.g., DR5:GUS) .
- Cellular Effects : It influences cellular processes by modulating gene expression related to growth and development, thereby promoting root elongation and overall plant health .
Pharmacokinetics
MDBA exhibits favorable pharmacokinetic properties:
- Absorption : Rapid uptake in plant tissues.
- Distribution : Effective distribution within plant cells, similar to natural auxins.
- Metabolism : Metabolized through pathways that include oxidation and conjugation.
- Excretion : Efficiently excreted from plant systems after exerting its effects .
Plant Growth Regulation
MDBA has been extensively studied for its role as a plant growth regulator. Its effectiveness in promoting root growth is evidenced by various studies:
| Study | Organism | Effect | Reference |
|---|---|---|---|
| 1 | Arabidopsis thaliana | Enhanced root length | |
| 2 | Oryza sativa | Increased root biomass |
Study on Root Growth Promotion
In a controlled experiment, MDBA was applied to Arabidopsis thaliana seedlings. The results indicated a significant increase in root length compared to untreated controls, affirming its role as an auxin mimic.
Anticancer Activity
MDBA has been investigated for its potential anticancer properties. In vitro studies have shown that certain benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). MDBA's structural similarity to these derivatives suggests it may also possess similar activities, warranting further investigation .
Comparative Analysis with Similar Compounds
The biological activity of MDBA can be contrasted with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,3-Benzodioxole-5-acetic acid | Lacks methyl group | Different reactivity |
| 2-Methyl-1,3-benzodioxole-2-acetic acid (with fluorine substitutions) | Enhanced stability | Altered biological activity |
MDBA's unique methyl substitution at the 2-position enhances its stability and interaction with biological targets compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Methyl-1,3-benzodioxole-2-acetic acid in laboratory settings?
- Methodology : The compound can be synthesized via esterification of benzodioxole derivatives followed by selective methylation. A common approach involves reacting a benzodioxole precursor (e.g., 1,3-benzodioxole-2-carboxylic acid) with methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride). Hydrolysis under controlled acidic conditions yields the acetic acid derivative. Similar protocols are used for structurally related compounds, such as 2-Methylacetoacetic acid, where ester intermediates are hydrolyzed to carboxylic acids .
- Key Considerations : Optimize reaction time and temperature to avoid over-methylation or side reactions. Purity can be confirmed via HPLC or NMR.
Q. Which spectroscopic techniques are critical for characterizing 2-Methyl-1,3-benzodioxole-2-acetic acid?
- Methodology :
- NMR (¹H/¹³C) : Identifies methyl and benzodioxole proton environments. For example, the methyl group at position 2 typically appears as a singlet (~δ 1.8–2.2 ppm in ¹H NMR), while the benzodioxole ring protons show splitting patterns between δ 6.5–7.5 ppm .
- FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 208 for [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for 2-Methyl-1,3-benzodioxole-2-acetic acid derivatives?
- Methodology : X-ray crystallography is the gold standard for resolving structural ambiguities. For example, in related benzothiazin-4-ylidene acetic acid derivatives, single-crystal studies confirmed stereochemistry and bond angles (e.g., C–C bond lengths of ~1.54 Å). Discrepancies between experimental and computational models (e.g., DFT) may arise from crystal packing effects, which require refinement using software like SHELX .
- Case Study : A monoclinic polymorph of a benzothiazole-acetic acid derivative revealed conformational flexibility in the ester group, highlighting the need for temperature-controlled crystallization .
Q. What experimental strategies mitigate side reactions during functionalization of the benzodioxole ring?
- Methodology :
- Protecting Groups : Temporarily block the acetic acid moiety (e.g., using tert-butyl esters) to prevent undesired nucleophilic attacks during benzodioxole modifications.
- Catalytic Selectivity : Use Pd-catalyzed cross-coupling reactions to introduce substituents selectively. For example, Suzuki-Miyaura coupling with aryl boronic acids has been applied to similar heterocyclic systems .
- Reaction Monitoring : Employ in-situ techniques like FT-IR or LC-MS to track intermediates and optimize reaction halting points.
Q. How do surface interactions influence the stability of 2-Methyl-1,3-benzodioxole-2-acetic acid in environmental or catalytic studies?
- Methodology : Adsorption studies on silica or metal-organic frameworks (MOFs) can elucidate stability under varying humidity and temperature. Advanced microspectroscopic imaging (e.g., AFM-IR) reveals molecular orientation on surfaces. For instance, indoor surface chemistry studies demonstrate that carboxylic acids form stable hydrogen-bonded networks on hydroxyl-rich surfaces, reducing degradation .
Data Analysis and Contradictions
Q. How should researchers reconcile conflicting solubility data for 2-Methyl-1,3-benzodioxole-2-acetic acid in polar vs. non-polar solvents?
- Methodology :
- Solvent Screening : Use a tiered approach: test solubility in water, DMSO, ethanol, and dichloromethane. For example, similar acetic acid derivatives show limited aqueous solubility (~1–5 mg/mL) but higher solubility in DMSO (>50 mg/mL) due to hydrogen bonding .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict solvent compatibility. Discrepancies may arise from impurities or polymorphic forms, necessitating recrystallization (e.g., from DMF/acetic acid mixtures) .
Q. What computational methods validate the electronic properties of 2-Methyl-1,3-benzodioxole-2-acetic acid?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and acidity (pKa). Compare with experimental UV-Vis and potentiometric titration data.
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability. For example, benzodioxole derivatives exhibit logP values ~2.5, indicating moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
